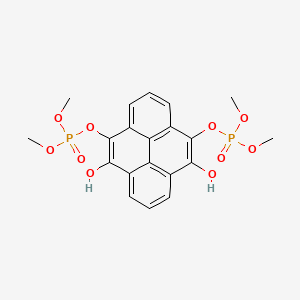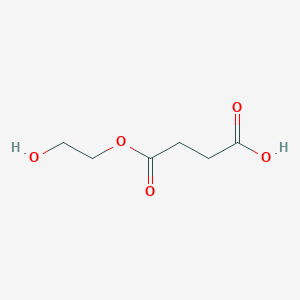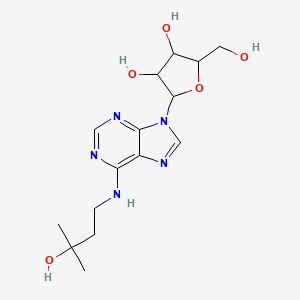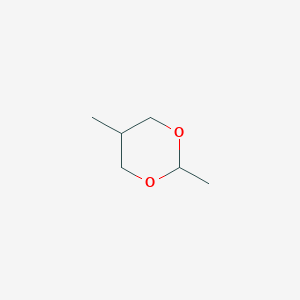![molecular formula C6F12S4 B14706917 Tetrakis[(trifluoromethyl)sulfanyl]ethene CAS No. 13003-40-2](/img/structure/B14706917.png)
Tetrakis[(trifluoromethyl)sulfanyl]ethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis[(trifluoromethyl)sulfanyl]ethene: is a chemical compound with the molecular formula C6F12S4 It is characterized by the presence of four trifluoromethylsulfanyl groups attached to an ethene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis[(trifluoromethyl)sulfanyl]ethene involves the reaction of ethene with trifluoromethylsulfanyl groups under specific conditions. One common method includes the use of radical trifluoromethylation, where trifluoromethyl radicals are generated and added to the ethene backbone . This process typically requires the presence of a radical initiator and specific reaction conditions to ensure the successful addition of the trifluoromethylsulfanyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrakis[(trifluoromethyl)sulfanyl]ethene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl groups to other functional groups.
Substitution: The trifluoromethylsulfanyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Chemistry: Tetrakis[(trifluoromethyl)sulfanyl]ethene is used as a building block in organic synthesis.
Biology and Medicine: In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or pharmaceutical agents. The trifluoromethylsulfanyl group can improve the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties can enhance the performance and durability of these materials .
Wirkmechanismus
The mechanism by which Tetrakis[(trifluoromethyl)sulfanyl]ethene exerts its effects involves the interaction of its trifluoromethylsulfanyl groups with molecular targets. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in various chemical reactions. The molecular pathways involved depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Tetra(thienyl)ethene: Known for its photochromic properties and used in materials science.
Trifluoromethylated Aromatic Compounds: These compounds share the trifluoromethyl group and are used in pharmaceuticals and agrochemicals.
Uniqueness: Tetrakis[(trifluoromethyl)sulfanyl]ethene is unique due to the presence of four trifluoromethylsulfanyl groups, which impart distinct chemical properties. This makes it particularly valuable in applications requiring high stability and reactivity .
Eigenschaften
CAS-Nummer |
13003-40-2 |
|---|---|
Molekularformel |
C6F12S4 |
Molekulargewicht |
428.3 g/mol |
IUPAC-Name |
1,1,2,2-tetrakis(trifluoromethylsulfanyl)ethene |
InChI |
InChI=1S/C6F12S4/c7-3(8,9)19-1(20-4(10,11)12)2(21-5(13,14)15)22-6(16,17)18 |
InChI-Schlüssel |
XPWHDJLYQXGXEO-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(SC(F)(F)F)SC(F)(F)F)(SC(F)(F)F)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


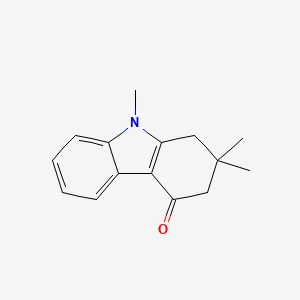
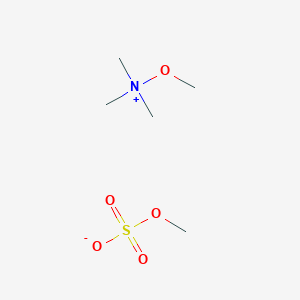
![6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine](/img/structure/B14706873.png)
